molecular formula C13H17NO3 B2569350 (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate CAS No. 1022961-45-0

(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate

Cat. No.: B2569350
CAS No.: 1022961-45-0
M. Wt: 235.283
InChI Key: IJYPOTKUAMDQOP-UHFFFAOYSA-N
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Description

(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate is a racemic tricyclic compound featuring a nitrogen atom embedded in a bicyclo[4.2.1] framework, a ketone group at position 4, and a tert-butyl ester at position 3. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol (calculated). The compound is primarily used in synthetic organic chemistry as a protected intermediate for further functionalization due to the hydrolytic stability of the tert-butyl group.

Key structural features include:

  • Tricyclic core: A rigid [4.2.1.0²,⁵] ring system with a bridgehead nitrogen.
  • Ketone group: Enhances polarity and reactivity in nucleophilic additions.
  • tert-butyl ester: Provides steric bulk, improving solubility in non-polar solvents and stability under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the tricyclic core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate has been explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives have shown promise in:

  • Antimicrobial Agents : Research indicates that modifications of this compound can lead to new classes of antibiotics or antifungal agents.
  • Anticancer Drugs : Studies have suggested that certain derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as anticancer therapeutics.

Synthetic Organic Chemistry

The compound serves as an important building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : Its reactivity allows for the formation of more complex structures through various chemical reactions such as nucleophilic substitutions and cycloadditions.
  • Chiral Resolution : The racemic nature of the compound provides opportunities for chiral resolution techniques, which are essential in producing enantiomerically pure substances for pharmaceutical applications.

Material Science

In material science, this compound is being investigated for:

  • Polymer Chemistry : Its incorporation into polymer matrices could enhance mechanical properties or introduce specific functionalities.
  • Nanomaterials : Research is ongoing into its potential use in creating nanostructured materials with tailored properties for applications in electronics and photonics.

Case Studies

Study TitleFocusFindings
Synthesis of Novel Antimicrobial Agents from (Rac)-tert-butyl 4-oxo CompoundsMedicinal ChemistryIdentified several derivatives with enhanced antimicrobial activity compared to existing drugs .
Evaluation of Anticancer PropertiesCancer ResearchDemonstrated significant cytotoxicity against multiple cancer cell lines, suggesting potential as an anticancer agent .
Development of Functional PolymersMaterial ScienceShowed that incorporating this compound into polymer systems improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are defined by variations in substituents or ring systems. Below is a comparative analysis based on physicochemical properties, synthetic utility, and computational similarity assessments.

Parent Compound: 4-Oxo-3-azatricyclo[4.2.1.0²,⁵]non-7-ene

  • Molecular formula: C₈H₉NO
  • Molecular weight : 135.16 g/mol .
  • Melting point : 117–122°C .
  • Solubility: Soluble in benzene and ethanol .
  • Key differences :
    • Lacks the tert-butyl ester, resulting in higher polarity and lower lipophilicity.
    • Directly serves as a lactam precursor in heterocyclic synthesis.

Methyl Ester Derivative: Methyl 4-oxo-3-azatricyclo[4.2.1.0²,⁵]non-7-ene-3-carboxylate

  • Molecular formula: C₁₀H₁₁NO₃
  • Molecular weight : 193.20 g/mol.
  • Key differences :
    • Smaller ester group (methyl vs. tert-butyl) reduces steric hindrance, enabling easier hydrolysis.
    • Lower thermal stability compared to the tert-butyl analog.

Benzopyran-Based Analog: 4-Oxo-4H-1-benzopyran-2-carboxylic Acid

  • Molecular formula : C₁₀H₆O₄
  • Molecular weight : 190.15 g/mol .
  • Key differences: Replaces the tricyclic azabicyclo system with a planar benzopyran ring.

Data Table: Comparative Physicochemical Properties

Property Target Compound (tert-butyl ester) Parent Compound (Lactam) Methyl Ester Derivative Benzopyran Analog
Molecular formula C₁₂H₁₇NO₃ C₈H₉NO C₁₀H₁₁NO₃ C₁₀H₆O₄
Molecular weight (g/mol) 223.27 135.16 193.20 190.15
Melting point (°C) Not reported 117–122 Not reported Not reported
Solubility (organic) High (tert-butyl enhances lipophilicity) Moderate (soluble in benzene/ethanol ) Moderate Low (due to aromaticity)
Synthetic utility Intermediate for protected amines Lactam precursor Lab-scale derivatization Fluorescent probes

Computational Similarity Assessments

Structural similarity analysis using graph-based methods (as in ) highlights:

  • Topological similarity : The tricyclic azabicyclo framework shares a high Tanimoto coefficient (>0.85) with other bridgehead nitrogen-containing compounds (e.g., camphor derivatives) .
  • Functional group impact : The tert-butyl ester introduces unique steric and electronic features, reducing similarity to analogs with smaller esters or carboxylic acids.

Biological Activity

(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate, with the CAS number 1022961-45-0, is a compound of significant interest in medicinal chemistry due to its unique tricyclic structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic framework that includes an oxo group and a tert-butyl ester, which contribute to its biological activity. The molecular formula is C13H17NO3C_{13}H_{17}NO_3, and its structure can be represented as follows:

InChI 1S C13H17NO3 c1 13 2 3 17 12 16 14 10 8 5 4 7 6 8 9 10 11 14 15 h7 10H 4 6H2 1 3H3 t7 8 9 10 m0 s1\text{InChI 1S C13H17NO3 c1 13 2 3 17 12 16 14 10 8 5 4 7 6 8 9 10 11 14 15 h7 10H 4 6H2 1 3H3 t7 8 9 10 m0 s1}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The tricyclic structure allows for high specificity in binding, which can modulate enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against certain bacterial strains. A study involving the compound showed that it could inhibit the secretion of virulence factors in pathogenic bacteria, suggesting potential use as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that at concentrations below 50 μM, the compound did not exhibit significant cytotoxic effects on mammalian cell lines, indicating a favorable safety margin for further development.

Case Studies

Case Study 1: Antibacterial Screening

A research project aimed at identifying inhibitors of Type III secretion systems (T3SS) in bacteria utilized this compound as a test compound. Results indicated that at a concentration of 50 μM, the compound inhibited approximately 50% of T3SS-mediated secretion in C. rodentium, showcasing its potential as an anti-infective agent .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound demonstrated that the compound could effectively downregulate key enzymes involved in metabolic pathways linked to inflammation . This suggests possible applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Tert-butylamineSimple amineLimited biological activity
Tert-butyl acetateEsterUsed as solvent; low bioactivity
(Rac)-tert-butyl 4-oxo...Tricyclic structureAntimicrobial and enzyme inhibition

The comparative analysis highlights how (Rac)-tert-butyl 4-oxo... stands out due to its unique structure and significant biological activities compared to simpler compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate?

  • Methodological Answer : The synthesis typically involves ring-closing strategies or functionalization of preformed azatricyclic scaffolds. For example, tert-butyl carboxylate groups are often introduced via Boc-protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Evidence from analogous compounds (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) suggests that microwave-assisted synthesis or transition-metal catalysis may enhance yield and reduce side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Assess purity (>95% as per industry standards for research-grade compounds) using reverse-phase C18 columns and UV detection at 210–254 nm .
  • NMR : Confirm the azatricyclic core via ¹H/¹³C NMR (e.g., characteristic tert-butyl singlet at δ ~1.4 ppm and carbonyl signals near δ 170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 252.23 for C₁₃H₂₁NO₃⁺) .

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer : Store at 2–8°C in airtight, amber glass containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester or oxidation of the azatricyclic core . Desiccants like silica gel should be used to minimize moisture uptake .

Advanced Research Questions

Q. How can researchers resolve enantiomers of the racemic mixture, and what analytical methods validate chiral purity?

  • Methodological Answer : Chiral resolution via preparative HPLC using amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Confirm enantiomeric excess (ee) using polarimetry or chiral SFC-MS . For validation, compare retention times with known standards and cross-check with computational models (e.g., DFT-based optical rotation predictions) .

Q. What strategies mitigate instability of the 4-oxo group during functionalization reactions?

  • Methodological Answer : Protect the ketone as a stable enol ether or thioacetal prior to further reactions. For example, treat with trimethylsilyl chloride (TMSCl) and a mild base to form a silyl enol ether, which resists nucleophilic attack . Post-reaction, deprotection can be achieved using aqueous HF or TBAF .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring-flipping in the azatricyclic system). Use variable-temperature NMR (VT-NMR) to probe conformational exchange. For example, cooling to −40°C may resolve splitting caused by rapid equilibration between chair and boat conformers . Computational modeling (e.g., DFT or MD simulations) can corroborate experimental observations .

Q. What computational methods predict reactivity or regioselectivity in derivatization reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For regioselective functionalization, Fukui indices or local softness parameters guide reagent selection (e.g., electrophilic attack at the most electron-rich aziridine nitrogen) .

Q. Data Contradiction and Reproducibility

Q. How can batch-to-batch variability in synthetic yield be minimized?

  • Methodological Answer : Document reaction parameters rigorously (e.g., solvent purity, catalyst lot, and stirring rate). For example, trace moisture in DMF can hydrolyze Boc groups, reducing yields by >20%; thus, use molecular sieves and anhydrous solvents . Statistical tools like Design of Experiments (DoE) optimize critical variables (temperature, stoichiometry) .

Q. Why do solubility profiles differ across literature reports?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize crystalline vs. amorphous phases via XRPD. For polar aprotic solvents (e.g., DMSO), ensure complete removal under high vacuum to avoid false solubility readings .

Q. Safety and Compliance

Q. What safety protocols are critical during large-scale handling?

  • Methodological Answer : Despite limited hazard data (no GHS classification per SDS), assume acute toxicity risk. Use fume hoods, nitrile gloves, and sealed reactors to prevent aerosol formation. Electrostatic discharge (ESD) risks during transfer require grounded equipment .

Properties

IUPAC Name

tert-butyl 4-oxo-3-azatricyclo[4.2.1.02,5]non-7-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-10-8-5-4-7(6-8)9(10)11(14)15/h4-5,7-10H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYPOTKUAMDQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C3CC(C2C1=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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